molecular formula C11H6IN3O3 B12907832 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-60-3

6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12907832
CAS No.: 61982-60-3
M. Wt: 355.09 g/mol
InChI Key: KWGBKOLWHVSDON-UHFFFAOYSA-N
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Description

6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and a 5-nitrofuran group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The iodine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium dithionite.

    Substitution: Sodium azide, thiourea, primary amines.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Amino derivatives, hydroxylamine derivatives.

    Substitution: Azido derivatives, thio derivatives, amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties. The nitrofuran group is known for its antibacterial activity, which could be leveraged in drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrofuran group could induce oxidative stress in microbial cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine: Lacks the iodine substitution, potentially altering its reactivity and biological activity.

    6-Bromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine, which might affect its electronic properties and reactivity.

    6-Iodo-2-(5-nitrothiophen-2-yl)imidazo[1,2-a]pyridine: Contains a thiophene ring instead of a furan ring, which could influence its chemical and biological properties.

Uniqueness

The presence of both the iodine atom and the nitrofuran group in 6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine makes it unique compared to its analogs. The iodine atom can participate in various substitution reactions, while the nitrofuran group provides potential biological activity. This combination of features makes it a valuable compound for further research and development.

Properties

CAS No.

61982-60-3

Molecular Formula

C11H6IN3O3

Molecular Weight

355.09 g/mol

IUPAC Name

6-iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6IN3O3/c12-7-1-3-10-13-8(6-14(10)5-7)9-2-4-11(18-9)15(16)17/h1-6H

InChI Key

KWGBKOLWHVSDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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